molecular formula C66H39N B12523775 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline CAS No. 672294-09-6

2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline

Cat. No.: B12523775
CAS No.: 672294-09-6
M. Wt: 846.0 g/mol
InChI Key: HWRSRJPFJYUORT-UHFFFAOYSA-N
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Description

2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline is a complex organic compound featuring multiple pyrene units. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. This compound is of significant interest in materials science and organic electronics due to its unique structural and electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with an appropriate aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced aromatic systems.

    Substitution: Formation of nitro or bromo derivatives.

Mechanism of Action

The mechanism of action of 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline in its applications is largely based on its electronic and photophysical properties. The compound can engage in π-π stacking interactions, which are crucial for its function in organic electronics and materials science . In biological applications, its fluorescence is used to tag and visualize biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline is unique due to its multiple pyrene units, which enhance its electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and efficient charge transport.

Properties

CAS No.

672294-09-6

Molecular Formula

C66H39N

Molecular Weight

846.0 g/mol

IUPAC Name

2-pyren-1-yl-N,N-bis(4-pyren-1-ylphenyl)aniline

InChI

InChI=1S/C66H39N/c1-2-13-60(56(12-1)55-36-26-50-19-16-44-8-5-11-47-29-39-59(55)66(50)63(44)47)67(51-30-20-40(21-31-51)53-34-24-48-17-14-42-6-3-9-45-27-37-57(53)64(48)61(42)45)52-32-22-41(23-33-52)54-35-25-49-18-15-43-7-4-10-46-28-38-58(54)65(49)62(43)46/h1-39H

InChI Key

HWRSRJPFJYUORT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)N(C6=CC=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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